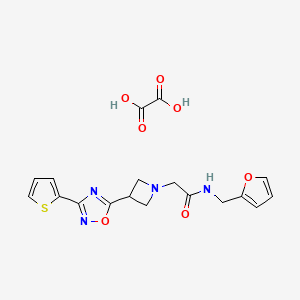
N-(furan-2-ylmethyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C18H18N4O7S and its molecular weight is 434.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(furan-2-ylmethyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that incorporates a furan moiety, a thiophene ring, and an oxadiazole derivative, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound has a molecular formula of C16H16N4O3S and a molecular weight of approximately 356.39 g/mol. Its structure includes:
- Furan : A five-membered aromatic ring containing oxygen.
- Thiophene : A five-membered ring containing sulfur.
- Oxadiazole : A heterocyclic compound that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the furan and thiophene derivatives.
- Coupling reactions to introduce the oxadiazole moiety.
- Final acetamide formation followed by salt formation with oxalic acid.
Biological Activity
Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that similar oxadiazole derivatives possess cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance, one study reported IC50 values ranging from 0.12 to 15.63 µM for different derivatives against MCF-7 cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.12 | MCF-7 |
| Compound B | 15.63 | MCF-7 |
| Compound C | 10.38 | HeLa |
The biological activity of this compound is believed to involve:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating pathways associated with p53 expression and caspase activation .
- Targeting Specific Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.
Case Studies
Several studies have explored the biological potential of oxadiazole derivatives:
- Antimicrobial Activity : One study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, showcasing their potential as antimicrobial agents .
- Antidiabetic Properties : Other derivatives have demonstrated significant antidiabetic activity through modulation of glucose metabolism .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S.C2H2O4/c21-14(17-7-12-3-1-5-22-12)10-20-8-11(9-20)16-18-15(19-23-16)13-4-2-6-24-13;3-1(4)2(5)6/h1-6,11H,7-10H2,(H,17,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWBUIHKHQJGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CO2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














